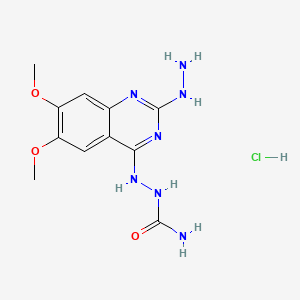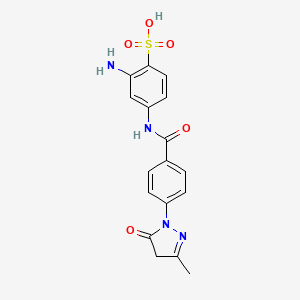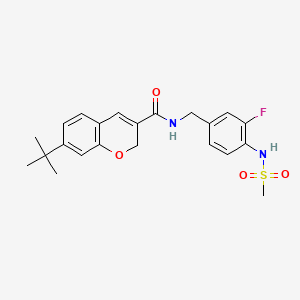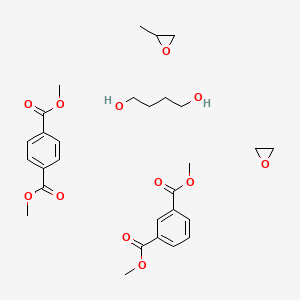
Butane-1,4-diol;dimethyl benzene-1,3-dicarboxylate;dimethyl benzene-1,4-dicarboxylate;2-methyloxirane;oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Butane-1,4-diol; dimethyl benzene-1,3-dicarboxylate; dimethyl benzene-1,4-dicarboxylate; 2-methyloxirane; oxirane” is a complex mixture of several chemical entities, each with unique properties and applications. Butane-1,4-diol is a primary alcohol, while dimethyl benzene-1,3-dicarboxylate and dimethyl benzene-1,4-dicarboxylate are esters of benzene dicarboxylic acids. 2-methyloxirane and oxirane are epoxides, known for their reactivity and use in polymer chemistry.
Preparation Methods
Butane-1,4-diol
Butane-1,4-diol can be synthesized through several methods:
Acetylene and Formaldehyde Reaction: Acetylene reacts with two equivalents of formaldehyde to form butyne-1,4-diol, which is then hydrogenated to produce butane-1,4-diol.
Maleic Anhydride Hydrogenation: Maleic anhydride is converted to the methyl maleate ester, which is then hydrogenated to yield butane-1,4-diol.
Biological Route: A genetically modified organism can convert 4-hydroxybutyrate to butane-1,4-diol.
Dimethyl Benzene-1,3-dicarboxylate and Dimethyl Benzene-1,4-dicarboxylate
These esters are typically prepared through esterification reactions involving benzene dicarboxylic acids and methanol. The reaction is catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid .
2-methyloxirane and Oxirane
2-methyloxirane (propylene oxide) and oxirane (ethylene oxide) are produced through the epoxidation of alkenes. Ethylene oxide is commonly produced by the direct oxidation of ethylene in the presence of a silver catalyst .
Chemical Reactions Analysis
Butane-1,4-diol
Oxidation: Butane-1,4-diol can be oxidized to γ-butyrolactone using copper-based catalysts.
Dehydration: In the presence of phosphoric acid and high temperature, it dehydrates to form tetrahydrofuran.
Esterification: Reacts with dicarboxylic acids to form polyesters.
Dimethyl Benzene-1,3-dicarboxylate and Dimethyl Benzene-1,4-dicarboxylate
Hydrolysis: These esters can be hydrolyzed to their corresponding dicarboxylic acids and methanol.
Transesterification: React with alcohols to form different esters.
2-methyloxirane and Oxirane
Ring-Opening Reactions: Both compounds undergo ring-opening reactions with nucleophiles such as water, alcohols, and amines to form glycols.
Polymerization: Can be polymerized to form polyethers.
Scientific Research Applications
Butane-1,4-diol
Polymer Industry: Used in the production of polyurethanes and polybutylene terephthalate.
Dimethyl Benzene-1,3-dicarboxylate and Dimethyl Benzene-1,4-dicarboxylate
Polyester Production: Key intermediates in the production of polyesters such as polyethylene terephthalate (PET).
Plasticizers: Used in the manufacture of plasticizers.
2-methyloxirane and Oxirane
Epoxy Resins: Used in the production of epoxy resins for coatings and adhesives.
Sterilization: Ethylene oxide is used for sterilizing medical equipment.
Mechanism of Action
Butane-1,4-diol
Metabolism: In the body, butane-1,4-diol is metabolized to γ-hydroxybutyrate (GHB), which acts on the GABA receptors in the brain.
Dimethyl Benzene-1,3-dicarboxylate and Dimethyl Benzene-1,4-dicarboxylate
Polymerization: These compounds act as monomers in polymerization reactions, forming long-chain polyesters.
2-methyloxirane and Oxirane
Comparison with Similar Compounds
Butane-1,4-diol
Similar Compounds: 1,2-butanediol, 1,3-butanediol, and 2,3-butanediol.
Uniqueness: Butane-1,4-diol is unique in its ability to form γ-butyrolactone and tetrahydrofuran.
Dimethyl Benzene-1,3-dicarboxylate and Dimethyl Benzene-1,4-dicarboxylate
Similar Compounds: Dimethyl terephthalate, dimethyl isophthalate.
Uniqueness: These compounds are specifically used in the production of certain types of polyesters.
2-methyloxirane and Oxirane
Similar Compounds: Epichlorohydrin, glycidol.
Uniqueness: Their high reactivity and use in a wide range of industrial applications.
Properties
CAS No. |
64811-38-7 |
|---|---|
Molecular Formula |
C29H40O12 |
Molecular Weight |
580.6 g/mol |
IUPAC Name |
butane-1,4-diol;dimethyl benzene-1,3-dicarboxylate;dimethyl benzene-1,4-dicarboxylate;2-methyloxirane;oxirane |
InChI |
InChI=1S/2C10H10O4.C4H10O2.C3H6O.C2H4O/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;1-13-9(11)7-4-3-5-8(6-7)10(12)14-2;5-3-1-2-4-6;1-3-2-4-3;1-2-3-1/h2*3-6H,1-2H3;5-6H,1-4H2;3H,2H2,1H3;1-2H2 |
InChI Key |
PLWURKOXXNHMAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CO1.COC(=O)C1=CC=C(C=C1)C(=O)OC.COC(=O)C1=CC(=CC=C1)C(=O)OC.C1CO1.C(CCO)CO |
Related CAS |
64811-38-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



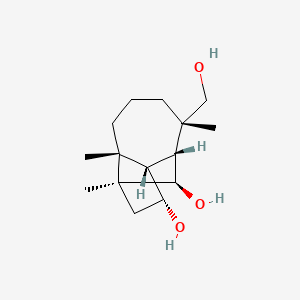
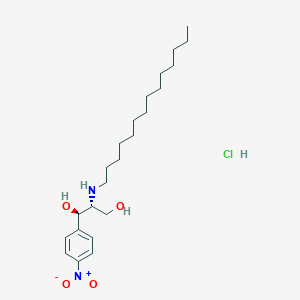


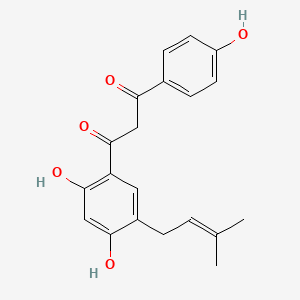
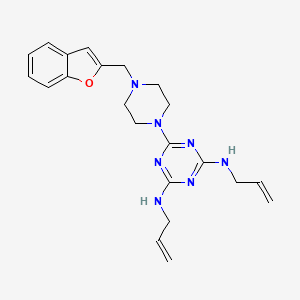
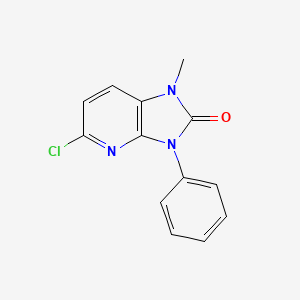

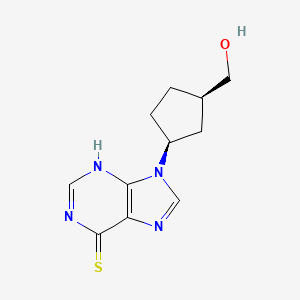
![1-Methyl-4-[(2S)-6-methylhept-5-en-2-yl]cyclohexa-1,3-diene](/img/structure/B12774245.png)
